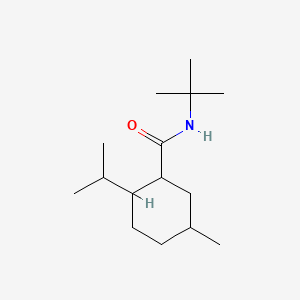
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- is a complex organic compound with the molecular formula C21H26O. This compound is characterized by its cyclohexane ring structure, which is substituted with various functional groups, including carboxamide, methyl, and isopropyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexane ring.
Introduction of Substituents: The introduction of the carboxamide, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, the carboxamide group can be introduced through an amide formation reaction using an appropriate amine and carboxylic acid derivative.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: A similar compound with a cyclohexane ring and tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A compound with a cyclohexane ring and tert-butyl group, but with an alcohol functional group.
Uniqueness
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
39668-82-1 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-tert-butyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-10(2)12-8-7-11(3)9-13(12)14(17)16-15(4,5)6/h10-13H,7-9H2,1-6H3,(H,16,17) |
InChI Key |
ZVKDZYPEJXGLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















